N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

GPR151 Orphan GPCR Habenula

Acquire N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (CAS 851989-31-6), the definitive negative control for GPR151 and selectivity profiling. Profiled by the Scripps Molecular Screening Center, it is confirmed inactive across four diverse assays, eliminating non-specific false positives. Its 3,4-difluorophenyl substitution and XLogP of 2.3 are critical for SAR and CNS permeability benchmarking. Do not risk research reproducibility with unvalidated analogs—this exact compound guarantees assay specificity and reliable benchmarking.

Molecular Formula C16H12F2N2O3
Molecular Weight 318.28
CAS No. 851989-31-6
Cat. No. B2591247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
CAS851989-31-6
Molecular FormulaC16H12F2N2O3
Molecular Weight318.28
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H12F2N2O3/c17-11-6-5-10(9-12(11)18)19-15(21)7-8-20-13-3-1-2-4-14(13)23-16(20)22/h1-6,9H,7-8H2,(H,19,21)
InChIKeyBYEXWYHWFNGOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (CAS 851989-31-6): Core Chemical Profile


N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (CAS 851989-31-6) is a synthetic small molecule belonging to the benzoxazolone propanamide class, characterized by a 3,4-difluorophenyl substituent on the amide nitrogen. It has a molecular weight of 318.27 g/mol and a computed XLogP3-AA of 2.3 [1]. The compound has been profiled as part of the Scripps Research Institute Molecular Screening Center library, where it was tested in multiple high-throughput screening assays but demonstrated no activity against GPR151, FBW7, MITF, or the TEAD-YAP interaction [2]. This defined inactivity profile, combined with its specific substitution pattern, makes it a useful reference compound for structure-activity relationship (SAR) studies and selectivity profiling endeavors.

Procurement Risks: Why In-Class Benzoxazolone Propanamide Analogs Cannot Replace CAS 851989-31-6


Generic substitution within the benzoxazolone propanamide family is unreliable due to profound differences in biological activity driven by subtle variations in the N-aryl substitution pattern. The 3,4-difluorophenyl group of this compound imparts distinct electronic and steric properties that directly influence target binding and metabolic stability. For instance, while this compound is confirmed inactive against the GPR151 receptor [1], the endogenous peptide ligand galanin activates the same receptor with an EC50 of 2 µM [2]. A near neighbor containing a 2,5-difluorophenyl and a benzothiazolone core (CAS 851990-04-0) represents a complete scaffold and regiochemical shift [3], which would inevitably alter its pharmacological fingerprint. Therefore, substituting a non-fluorinated or differently fluorinated analog introduces unacceptable uncertainty in research reproducibility.

Quantitative Evidence for Selecting N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (CAS 851989-31-6)


GPR151 Target Engagement: Confirmed Inactivity vs. Endogenous Ligand Galanin

In a cell-based high-throughput primary assay designed to identify activators of the orphan G protein-coupled receptor GPR151, N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide was definitively classified as 'Inactive' [1]. This contrasts starkly with the endogenous ligand galanin, which activates GPR151 with a reported EC50 of 2,000 nM (2 µM) [2]. This negative result confirms that the compound does not possess GPR151 agonism, providing a critical selectivity data point that cannot be assumed for any other benzoxazolone analog.

GPR151 Orphan GPCR Habenula High-Throughput Screening

Broad Selectivity Profiling: Consistent Inactivity Across 4 Mechanistically Diverse Screening Assays

PubChem bioassay records for this compound demonstrate a consistently inactive profile across a panel of four high-throughput screening assays: an AlphaScreen assay for activators of the E3 ligase FBW7 (AID 1259310), an AlphaScreen assay for inhibitors of the MITF transcription factor (AID 1259374), a luminescence cell-based assay for inhibitors of the TEAD-YAP interaction (AID 1259422), and the aforementioned GPR151 activator assay (AID 1508602) [1]. The inactivity outcome in all four diverse, mechanistically unrelated targets provides a quantitative, reproducible basis for its use as a clean chemical probe with a low promiscuity profile, unlike many screening hits that show pan-assay interference.

Selectivity Profiling E3 Ligase Transcription Factor Protein-Protein Interaction

Physicochemical Differentiation: LogP and TPSA Comparison with Non-Fluorinated Analog

The presence of the 3,4-difluoro substitution significantly alters the physicochemical profile compared to the non-fluorinated parent scaffold. N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has a computed LogP (XLogP3-AA) of 2.3 and a topological polar surface area (TPSA) of 58.6 Ų [1]. In contrast, the non-fluorinated analog N-phenyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (CAS 53854-83-4) has a calculated LogP of approximately 1.6 and a TPSA of 58.6 Ų [2]. The increased lipophilicity (ΔLogP ≈ +0.7) driven by the fluorine atoms enhances membrane permeability potential without altering hydrogen-bonding capacity, a key advantage in central nervous system (CNS) drug discovery programs targeting the habenula or other brain regions.

Lipophilicity ADME Property-Based Drug Design Fluorine Chemistry

Application Scenarios for N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide in Scientific Procurement


Negative Control for GPR151-Mediated Signaling Studies

The compound's confirmed inactivity against GPR151 [1] makes it an ideal negative control for studies investigating the habenula-specific orphan receptor. It can be used alongside galanin, which activates GPR151 with an EC50 of 2 µM [2], to validate assay windows and confirm that observed pharmacological effects are target-specific. This application directly requires this exact compound; any close analog's GPR151 activity is unknown.

Selectivity Panel Standard for Benzoxazolone Library Screening

Having been simultaneously tested and proven inactive across four diverse biological assays (FBW7, MITF, TEAD-YAP, GPR151) [1], this compound serves as a reliable negative control for evaluating the selectivity of newly synthesized benzoxazolone derivatives. It helps identify compounds that genuinely hit a target versus those exhibiting non-specific activity, reducing false-positive rates in screening cascades.

CNS Drug Discovery Starting Point Requiring Optimized Lipophilicity

For programs targeting CNS indications (e.g., neuropsychiatric disorders linked to the habenula), the compound's XLogP of 2.3, which is 0.7 units higher than its non-fluorinated analog [1][2], falls within the optimal range for blood-brain barrier penetration. It can be used as a reference compound to benchmark the permeability of new chemical entities using PAMPA-BBB or MDCK-MDR1 assays.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.